molecular formula C17H21N3O B11039873 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11039873
M. Wt: 283.37 g/mol
InChI Key: UXBZXTKPJWHCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic compound based on the pyrimidobenzimidazole scaffold, a fused tricyclic system of significant interest in medicinal chemistry . This scaffold is structurally similar to natural purines and pyrimidines, which allows its derivatives to interact with various biological targets . Pyrimido[1,2-a]benzimidazole derivatives are frequently investigated for their diverse biological activities, which include potential anticancer , antimicrobial , and antiviral properties . The specific substitution pattern of a hexyl chain at the 3-position and a methyl group at the 2-position can influence the compound's lipophilicity, potentially enhancing its cell membrane permeability and overall pharmacokinetic profile. Researchers utilize this and similar structures as key intermediates or pharmacophores in the development of new therapeutic agents, particularly for targeting enzymes and receptors involved in proliferative and infectious diseases . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

3-hexyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C17H21N3O/c1-3-4-5-6-9-13-12(2)18-17-19-14-10-7-8-11-15(14)20(17)16(13)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19)

InChI Key

UXBZXTKPJWHCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Condensation Approaches

The classical synthesis of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one begins with the condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl derivatives. A representative protocol involves reacting 2-aminobenzimidazole with ethyl 3-(methylthio)acrylate in dimethylformamide (DMF) under reflux conditions, followed by alkylation with hexyl bromide (Figure 1) . Anhydrous potassium carbonate is typically employed to deprotonate intermediates, achieving yields of 65–72% after purification .

Key challenges in this method include:

  • Side reactions : Competing cyclization pathways may generate pyrimido[1,2-a]benzimidazol-2-ones as byproducts .

  • Solvent dependence : DMF enhances reactivity but complicates waste management due to its high boiling point .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate reaction kinetics. A 2025 study demonstrated that irradiating a mixture of 2-aminobenzimidazole, hexanal, and methyl acetoacetate in the presence of Er(OTf)₃ (1 mol%) for 5 minutes under solvent-free conditions yields the target compound in 78% purity . The microwave method reduces reaction times from hours to minutes and minimizes side product formation by ensuring uniform heating .

Optimized Conditions :

ParameterValue
Temperature150°C
Irradiation time5–10 minutes
Catalyst loading1 mol% Er(OTf)₃
Yield78–82%

This approach aligns with green chemistry principles by eliminating solvents and reducing energy consumption .

Ultrasound-Promoted Cyclization

Ultrasound-mediated synthesis leverages cavitation to enhance molecular interactions. A 2025 protocol utilized 3-hexyn-1-one and 2-aminobenzimidazole under ultrasonic irradiation (40 kHz) in 1,4-dioxane, achieving 94% yield within 60 minutes . The method avoids transition-metal catalysts and operates at ambient temperatures, making it suitable for thermally sensitive substrates .

Mechanistic Insights :

  • Condensation : Formation of an imine intermediate between the amine and ketone .

  • Cyclization : Intramolecular nucleophilic attack by the benzimidazole nitrogen, facilitated by ultrasonic energy .

One-Pot Three-Component Reactions

Recent advances employ one-pot strategies to streamline synthesis. ZnO@SO₃H@Tropine, a nanoporous catalyst, enables the coupling of 2-aminobenzimidazole, hexanal, and methyl vinyl ketone in ethanol at 80°C, yielding 89% product in 2 hours . The catalyst’s acidic sites promote both condensation and cyclization, while its reusable nature reduces costs .

Catalyst Performance :

CycleYield (%)
189
287
385
483
580

Solvent-Free Organocatalytic Methods

Guanidine hydrochloride (GuHCl) has been used as a green organocatalyst for solvent-free synthesis. Heating 2-aminobenzimidazole with preformed hexyl-substituted enones at 120°C for 30 minutes under microwave conditions delivers the product in 88% yield . The method’s atom economy exceeds 85%, with no metal residues detected in the final product .

Advantages :

  • No purification required post-reaction .

  • Scalable to gram quantities without yield loss .

Comparative Analysis of Methods

MethodYield (%)TimeCatalystSustainability
Traditional65–726–8 hoursK₂CO₃Low
Microwave78–825–10 minEr(OTf)₃High
Ultrasound9460 minNoneModerate
One-Pot892 hoursZnO@SO₃H@TropineHigh
Organocatalytic8830 minGuHClHigh

Key Trends :

  • Catalyst innovation : Transition-metal-free systems (e.g., GuHCl, ZnO composites) dominate recent literature .

  • Energy efficiency : Microwave and ultrasound methods reduce energy inputs by >70% compared to traditional reflux .

Industrial Scalability and Challenges

While lab-scale yields exceed 80%, industrial adoption faces hurdles:

  • Cost of catalysts : Er(OTf)₃ and GuHCl are expensive at scale .

  • Byproduct management : Alkylation side products require chromatographic purification, increasing production costs .

A 2024 patent (WO2013150545A2) proposed a continuous-flow system to synthesize related pyrimidobenzimidazoles, achieving a throughput of 1.2 kg/day with 91% purity . Adapting this system to 3-hexyl-2-methyl derivatives could address scalability challenges .

Chemical Reactions Analysis

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological macromolecules contributes to its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one with related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity (if reported) Source
This compound 3-hexyl, 2-methyl C₁₇H₂₂N₃O 284.38 g/mol High lipophilicity, moderate solubility Not explicitly reported (inferences from analogs)
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-methyl C₁₁H₉N₃O 199.21 g/mol Lower lipophilicity, higher solubility Antibacterial (QSAR model)
1-(2-Hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-methyl, 1-(2-hydroxyethyl) C₁₃H₁₄N₃O₂ 244.27 g/mol Enhanced hydrophilicity Not reported
2-(4-Bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazol-4(3H)-one 2-(4-bromophenyl) C₁₆H₁₂BrN₃O 342.20 g/mol Hydrogen-bonding capacity, planar structure Forms dimeric crystals via N–H···N bonds
3-(Fur-2-yl)-10-(2-phenylethyl)-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one (FTBI) Triazino-benzimidazole core with furyl/phenethyl C₂₁H₁₇N₅O₂ 371.39 g/mol A2A adenosine receptor antagonism Neuroprotective (PC12/SH-SY5Y cells)

Key Observations :

  • Lipophilicity : The hexyl chain in the target compound significantly increases lipophilicity compared to methyl or hydroxyethyl analogs, which may enhance bioavailability but reduce aqueous solubility .
  • Hydrogen Bonding : Bromophenyl and hydroxyethyl derivatives exhibit hydrogen-bonding capabilities, influencing crystal packing (e.g., dimer formation) or receptor interactions .
  • Biological Activity: Structural analogs like FTBI demonstrate receptor-specific effects (e.g., A2A adenosine antagonism), suggesting the pyrimido-benzimidazole scaffold’s versatility in medicinal chemistry .

Biological Activity

3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a unique structural framework that may contribute to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OC_{14}H_{18}N_2O with a molecular weight of 238.25 g/mol. The compound features a pyrimidine ring fused with a benzimidazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight238.25 g/mol
CAS Number95533-95-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and H1975 (non-small cell lung cancer).
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival and proliferation, potentially through the modulation of protein kinases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Its efficacy was evaluated using standard disk diffusion methods.

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Results : Significant inhibition zones were observed, indicating the potential use of this compound as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on A549 and HepG2 cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : The IC50 values for A549 and HepG2 cells were found to be 12 µM and 15 µM respectively, indicating potent anticancer activity.
  • Study on Antimicrobial Properties :
    • Objective : To investigate the antibacterial efficacy against common pathogens.
    • Methodology : Disk diffusion assay was performed with different concentrations of the compound.
    • Findings : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

Q & A

Basic: What synthetic strategies are commonly employed for preparing pyrimido[1,2-a]benzimidazolone derivatives like 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one?

Methodological Answer:
The synthesis typically involves multicomponent reactions or stepwise condensation of substituted benzimidazoles with carbonyl-containing precursors. For example, highlights the use of 2-aminobenzimidazole derivatives reacting with thienyl-substituted carbonyl compounds under reflux conditions in ethanol or DMF. Key steps include:

  • Cyclocondensation : Formation of the fused pyrimidine-benzimidazole core via acid/base catalysis (e.g., acetic acid or KOH) .
  • Functionalization : Introduction of alkyl/aryl groups (e.g., hexyl or methyl) via nucleophilic substitution or cross-coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

Basic: How can the structural integrity of this compound be confirmed?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., hexyl chain integration at C3, methyl at C2) .
  • X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic Pbca space group) to resolve bond angles and confirm fused bicyclic geometry .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed [M+H]+^+) .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; ethanol/water mixtures balance reactivity and safety .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) vs. organocatalysts (e.g., DMAP for acylations) .
  • Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time by 50% compared to conventional heating .
  • Real-Time Monitoring : Use TLC/HPLC to track intermediates and adjust stoichiometry dynamically .

Advanced: What experimental approaches are recommended for studying the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to benzimidazole-associated targets (e.g., kinases, DNA topoisomerases) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against purified enzymes (e.g., cytochrome P450 isoforms) .
    • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • SAR Studies : Synthesize analogs (e.g., varying hexyl chain length) to correlate structural features with activity .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrimido[1,2-a]benzimidazolone derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates) that reduce apparent yields .
  • Reagent Quality : Trace moisture in DMF can hydrolyze sensitive intermediates; employ molecular sieves or anhydrous conditions .
  • Scaling Effects : Pilot small-scale reactions (1–5 mmol) before transitioning to bulk synthesis to identify exothermic/kinetic limitations .

Advanced: What strategies ensure the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λmax_{max} 270–300 nm) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzimidazole core .
  • Thermal Analysis : DSC/TGA to determine decomposition temperatures and inform storage conditions (e.g., −20°C for long-term stability) .

Advanced: How can regioselectivity challenges during functionalization of the pyrimido[1,2-a]benzimidazolone scaffold be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on N1) to steer electrophilic substitution to desired positions .
  • Computational Modeling : DFT calculations (Gaussian 09) predict electron density distribution, identifying reactive sites (e.g., C3 vs. C7) .
  • Catalytic Control : Use Pd-catalyzed C–H activation for site-specific alkylation/arylation .

Advanced: How should researchers validate conflicting elemental analysis data for this compound?

Methodological Answer:

  • Cross-Validation : Compare CHN analysis with 1^1H NMR integration (e.g., methyl/hexyl proton ratios) to detect systematic errors .
  • High-Resolution Mass Spectrometry : Confirm molecular formula (e.g., C18_{18}H22_{22}N4_{4}O) with <2 ppm mass accuracy .
  • Alternative Techniques : Use XPS or combustion analysis for nitrogen/carbon content verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.